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Compound of Interest

Compound Name: PHA-665752

Cat. No.: B1684696 Get Quote

PHA-665752 is a selective, ATP-competitive inhibitor of the c-Met kinase.[1] Its inhibitory

activity is most potent against c-Met, with significantly lower activity against a panel of other

tyrosine and serine-threonine kinases, demonstrating its high selectivity.[1][2]

Table 1: In Vitro Enzyme Inhibition Data
This table summarizes the inhibitory constant (Ki) and the half-maximal inhibitory concentration

(IC50) of PHA-665752 against c-Met and a panel of other kinases in cell-free enzymatic

assays.
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Kinase Target Ki (nM) IC50 (nM)

c-Met 4 9

Ron - 68

Flk-1 (VEGFR2) - 200

c-abl - 1400

FGFR1 - 3000

EGFR - 3800

c-src - 6000

IGF-IR - >10000

PDGFR - >10000

AURORA2 - >10000

PKA - >10000

PKBα (Akt) - >10000

p38α - >10000

MK2 - >10000

MK3 - >10000

Data sourced from references:[1][2]

Table 2: Cellular Activity Data
This table presents the IC50 values of PHA-665752 in various cell-based assays, reflecting its

ability to inhibit c-Met signaling and associated cellular functions in a physiological context.
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Cellular Process / Cell Line IC50 (nM)

c-Met Autophosphorylation (HGF-stimulated) 25 - 50

Cell Proliferation (c-Met dependent) 18 - 42

Cell Motility (c-Met dependent) 40 - 50

Cell Growth (TPR-MET-transformed BaF3 cells) < 60

Data sourced from references:[2][3]

Signaling Pathway Inhibition
PHA-665752 exerts its effects by inhibiting the kinase activity of the c-Met receptor. Upon

binding its ligand, Hepatocyte Growth Factor (HGF), c-Met activates several downstream

signaling cascades crucial for cell proliferation, survival, motility, and invasion.[4][5] PHA-
665752 blocks the initial autophosphorylation of the receptor, thereby preventing the

recruitment and activation of downstream effectors like Gab-1, ERK, Akt, and STAT3.[1][2]
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Caption: The c-Met signaling pathway and the inhibitory action of PHA-665752.
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Experimental Protocols
The characterization of PHA-665752 involves several key in vitro and cell-based assays.

In Vitro c-Met Kinase Assay (for IC50 Determination)
This assay quantifies the direct inhibitory effect of PHA-665752 on the enzymatic activity of the

c-Met kinase.

Reaction Components: The assay mixture contains a purified recombinant c-Met kinase

domain (e.g., a GST-fusion protein), a generic kinase substrate (such as poly-Glu-Tyr or a

specific peptide), ATP, and a divalent cation (e.g., 10-20 mM MgCl₂ or MnCl₂).[2]

Inhibitor Addition: A range of PHA-665752 concentrations is added to the reaction mixtures.

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction

is allowed to proceed for a predetermined time within the enzyme's linear kinetic range.[2]

Detection: The amount of phosphorylated substrate is quantified. This can be achieved

through various methods, such as radioactivity measurement (using [γ-³²P]-ATP),

fluorescence-based assays, or antibody-based detection (ELISA).

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of

PHA-665752 concentration. A sigmoidal dose-response curve is fitted to the data to

determine the IC50 value.
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Caption: Workflow for a typical in vitro kinase inhibition assay.
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Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of PHA-665752 on cell division, a key downstream

consequence of c-Met signaling.

Cell Seeding and Starvation: Tumor cells dependent on c-Met signaling are seeded in 96-

well plates. They are then serum-starved (e.g., grown in 0.1% FBS) for 48 hours to

synchronize their cell cycles.[2]

Treatment: The cells are treated with various concentrations of PHA-665752 in a medium

containing a low percentage of serum (e.g., 2% FBS) and a stimulating concentration of HGF

(e.g., 50 ng/mL).[2]

BrdU Labeling: After an incubation period (e.g., 18 hours), 5-bromo-2'-deoxyuridine (BrdU), a

synthetic nucleoside analog of thymidine, is added to the wells for 1-2 hours. Actively

proliferating cells will incorporate BrdU into their newly synthesized DNA.[2]

Detection: The cells are fixed, and the incorporated BrdU is detected using a peroxidase-

conjugated anti-BrdU antibody. A substrate is then added, which produces a colorimetric

signal measured by a plate reader.[2]

Analysis: The absorbance values, which are proportional to the number of proliferating cells,

are used to calculate the IC50 for cell proliferation.

Apoptosis Assay
This assay determines if the growth-inhibitory effects of PHA-665752 are due to the induction

of programmed cell death.

Cell Culture and Treatment: Cells are grown in a medium with 2% FBS and treated with

various concentrations of PHA-665752, often in both the presence and absence of HGF, for

an extended period (e.g., 72 hours).[2]

Apoptosis Detection: Apoptosis can be assessed by several methods:

Caspase Activity: Measuring the activity of executioner caspases (e.g., caspase-3) using

fluorescent or colorimetric substrates.
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Annexin V Staining: Detecting the externalization of phosphatidylserine on the cell surface

via flow cytometry.

Cleaved PARP or Caspase-3 Western Blot: Analyzing cell lysates by Western blot for the

presence of cleaved forms of PARP or caspase-3, which are hallmarks of apoptosis.[6]

Quantification: The percentage of apoptotic cells is determined for each inhibitor

concentration, allowing for an assessment of the drug's pro-apoptotic efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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